3-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(3-methylphenyl)pyrrolidine-2,5-dione
Description
3-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(3-methylphenyl)pyrrolidine-2,5-dione is a heterocyclic compound featuring a pyrrolidine-2,5-dione core linked via a sulfanyl (-S-) group to a 6-chloro-4-phenylquinazolin-2-yl moiety. The 3-methylphenyl substituent on the pyrrolidine ring introduces steric and electronic modifications that may influence its physicochemical and biological properties. The quinazoline ring system, a bicyclic structure containing two nitrogen atoms, is known for its role in medicinal chemistry, particularly in kinase inhibition and anticancer activity .
Properties
IUPAC Name |
3-(6-chloro-4-phenylquinazolin-2-yl)sulfanyl-1-(3-methylphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClN3O2S/c1-15-6-5-9-18(12-15)29-22(30)14-21(24(29)31)32-25-27-20-11-10-17(26)13-19(20)23(28-25)16-7-3-2-4-8-16/h2-13,21H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZJCQQXCVVTYSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)CC(C2=O)SC3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(3-methylphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common approach includes:
Formation of the Quinazoline Moiety: The quinazoline ring can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents such as acetic anhydride.
Sulfanyl Linkage Formation:
Pyrrolidine-2,5-dione Formation: The pyrrolidine-2,5-dione scaffold can be synthesized through the reaction of an appropriate amine with maleic anhydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinazoline and pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline and pyrrolidine derivatives.
Scientific Research Applications
3-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(3-methylphenyl)pyrrolidine-2,5-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(3-methylphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets carbonic anhydrase isoenzymes, inhibiting their activity.
Pathways Involved: By inhibiting carbonic anhydrase, the compound can disrupt various physiological processes, potentially leading to therapeutic effects such as reduced inflammation or tumor growth.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares structural motifs with several classes of molecules, including pyrrolidine diones, sulfanyl-linked heterocycles, and chlorinated aromatics. Below is a comparative analysis with key analogs:
Bioactivity and Dose-Effect Relationships
While specific dose-effect data for the target compound are unavailable, the Litchfield-Wilcoxon method () could be applied to evaluate its median effective dose (ED₅₀) relative to analogs. For instance, fipronil’s ED₅₀ for insecticidal activity is in the nanomolar range due to its sulfinyl group’s strong binding to insect GABA receptors . The target compound’s ED₅₀ may differ significantly owing to its distinct mechanism (e.g., kinase inhibition).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
